molecular formula C16H14O3 B14655108 6-Cinnamylbenzo[1,3]dioxol-5-OL CAS No. 51167-48-7

6-Cinnamylbenzo[1,3]dioxol-5-OL

Cat. No.: B14655108
CAS No.: 51167-48-7
M. Wt: 254.28 g/mol
InChI Key: DRJMXFXDHQJEPO-UHFFFAOYSA-N
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Description

6-Cinnamylbenzo[1,3]dioxol-5-OL (CAS: 533-31-3 derivative) is a substituted benzo[1,3]dioxole derivative characterized by a cinnamyl (3-phenylprop-2-enyl) group at the 6-position and a hydroxyl group at the 5-position. This compound serves as a key intermediate in synthesizing ortho-quinone methides, which are valuable in organic synthesis and medicinal chemistry. Its synthesis involves the reaction of benzo[d][1,3]dioxol-5-ol with cinnamyl derivatives under oxidative conditions, yielding 46% of the target product after recrystallization .

Properties

CAS No.

51167-48-7

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

6-(3-phenylprop-2-enyl)-1,3-benzodioxol-5-ol

InChI

InChI=1S/C16H14O3/c17-14-10-16-15(18-11-19-16)9-13(14)8-4-7-12-5-2-1-3-6-12/h1-7,9-10,17H,8,11H2

InChI Key

DRJMXFXDHQJEPO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC=CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cinnamylbenzo[1,3]dioxol-5-OL typically involves the following steps:

    Formation of the benzo[1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde or other aldehydes.

    Introduction of the cinnamyl group: The cinnamyl group can be introduced via a Friedel-Crafts alkylation reaction using cinnamyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The hydroxyl group at the 5th position can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Cinnamylbenzo[1,3]dioxol-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cinnamyl group can be reduced to form a phenethyl derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenethyl derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

6-Cinnamylbenzo[1,3]dioxol-5-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Cinnamylbenzo[1,3]dioxol-5-OL involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Structural Features

The structural diversity among benzo[1,3]dioxol-5-ol derivatives arises from variations in substituents at the 6-position. Key analogues include:

Compound Name Substituent at 6-Position Molecular Weight (g/mol) Key Features
6-Cinnamylbenzo[1,3]dioxol-5-OL Cinnamyl (C₉H₇) ~268.3* Planar aromatic system; potential for π-π interactions
AP-02 (6-Allyl derivative) Allyl (C₃H₅) 178.2 Smaller alkyl chain; higher synthetic yield (68–88%)
AP-04 (5-Methoxy derivative) Methoxy (OCH₃) 168.1 Electron-donating group; improved solubility
6-Nitrobenzo[1,3]dioxol-5-ol Nitro (NO₂) 199.1 Electron-withdrawing group; 90% yield via hydrolysis
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxyphenol tert-Butyl and dihydroxyphenol 316.3 Bulky substituent; anticonvulsant activity

*Calculated based on parent compound (138.12 g/mol, ) + cinnamyl group (130.2 g/mol).

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